
Anti-inflammatory agent 20
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-inflammatory agent 20 is a compound known for its potent anti-inflammatory properties It is part of a broader class of compounds that inhibit the activity of specific enzymes and pathways involved in the inflammatory response
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 20 typically involves a multi-step process. One common method includes the condensation of substituted aldehydes and acetophenones, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts such as glacial acetic acid and solvents like ethanol to achieve high yields .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The process involves the same basic steps as laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures .
Analyse Chemischer Reaktionen
Types of Reactions: Anti-inflammatory agent 20 undergoes various chemical reactions, including:
Oxidation: This reaction is facilitated by oxidizing agents like potassium permanganate, leading to the formation of ketones or carboxylic acids.
Reduction: Using reducing agents such as sodium borohydride, the compound can be reduced to its corresponding alcohols.
Substitution: Halogenation and nitration reactions are common, where halogens or nitro groups are introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory agent 20 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways involved in inflammation.
Medicine: Potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Industry: Utilized in the formulation of anti-inflammatory drugs and as an intermediate in the synthesis of other pharmacologically active compounds
Wirkmechanismus
The anti-inflammatory effects of anti-inflammatory agent 20 are primarily due to its ability to inhibit the cyclooxygenase (COX) enzymes, particularly COX-2. By blocking these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation. Additionally, it may interact with other molecular targets such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), further modulating the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Aspirin: Another COX inhibitor but less selective for COX-2.
Ibuprofen: Similar mechanism but different pharmacokinetic properties.
Naproxen: Longer half-life compared to anti-inflammatory agent 20
Uniqueness: this compound stands out due to its higher selectivity for COX-2, potentially leading to fewer gastrointestinal side effects compared to non-selective COX inhibitors like aspirin and ibuprofen. Its unique chemical structure also allows for modifications that can enhance its efficacy and reduce toxicity .
Eigenschaften
Molekularformel |
C39H66N2O8 |
|---|---|
Molekulargewicht |
690.9 g/mol |
IUPAC-Name |
[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate |
InChI |
InChI=1S/C39H66N2O8/c1-33(2,3)49-32(45)41-21-29(43)40-22-30(44)47-27-14-16-36(8)25(34(27,4)5)13-18-37(9)26(36)20-24(42)31-23(12-17-38(31,37)10)39(11)19-15-28(48-39)35(6,7)46/h23-28,31,42,46H,12-22H2,1-11H3,(H,40,43)(H,41,45)/t23-,24+,25-,26+,27-,28+,31-,36-,37+,38+,39-/m0/s1 |
InChI-Schlüssel |
QCIDNIHEOHAIAB-IBRXEVPMSA-N |
Isomerische SMILES |
C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)CNC(=O)CNC(=O)OC(C)(C)C)C)C)O)C |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)CNC(=O)CNC(=O)OC(C)(C)C)C)CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


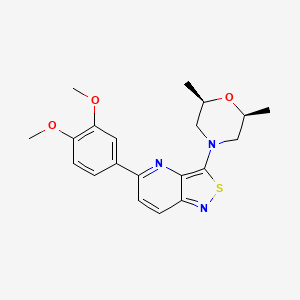
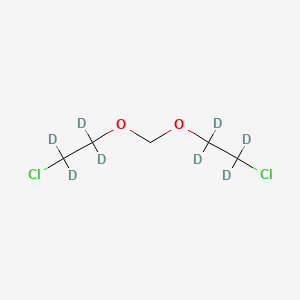
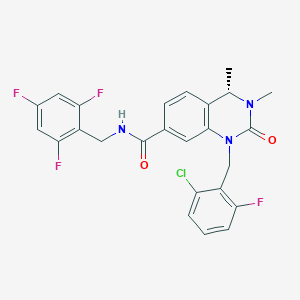

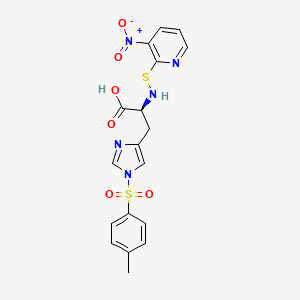

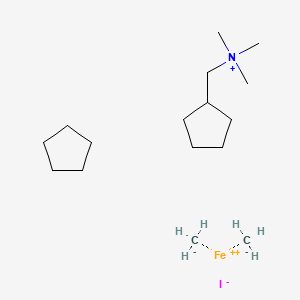

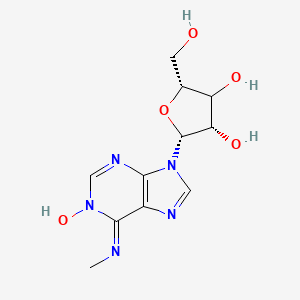
![[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate](/img/structure/B12399427.png)



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399460.png)
